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Compound of Interest

Compound Name: 2-(2-Methyithiazol-4-yl)phenol

Cat. No.: B070556

Abstract: This technical guide provides a comprehensive analysis of the spectral data for the
heterocyclic compound 2-(2-Methylthiazol-4-yl)phenol. In the absence of publicly available
experimental spectra, this document leverages fundamental principles of nuclear magnetic
resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to
predict and interpret the compound's spectral characteristics. By dissecting the contributions of
the phenol and 2-methylthiazole moieties, this guide offers researchers, scientists, and drug
development professionals a robust framework for the identification and characterization of this
molecule and its analogues. Detailed methodologies for spectral acquisition and data
interpretation are provided, underpinned by references to established spectroscopic principles
and data from related compounds.

Introduction

2-(2-Methylthiazol-4-yl)phenol is a bifunctional organic molecule incorporating both a
phenolic hydroxyl group and a methyl-substituted thiazole ring. This unique combination of a
hydrogen-bond donating phenol and a heterocyclic system common in pharmacologically
active compounds makes it a molecule of interest in medicinal chemistry and materials science.
Accurate structural elucidation is the cornerstone of any chemical research, and spectroscopic
techniques remain the most powerful tools for this purpose.

This guide presents a detailed prediction and interpretation of the 'H NMR, 13C NMR, IR, and
mass spectra of 2-(2-Methylthiazol-4-yl)phenol. While extensive searches for experimentally
derived data for this specific molecule have proven inconclusive, the principles of spectroscopy
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are well-established. By analyzing the known spectral properties of its constituent parts—
phenol and 2-methylthiazole—we can construct a highly accurate and reliable spectral profile.
This approach not only provides a valuable reference for the future identification of this
compound but also serves as an educational tool for understanding structure-spectrum
correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of
organic molecules in solution. The predicted *H and 3C NMR spectra of 2-(2-Methylthiazol-4-
yl)phenol are based on the additive effects of the phenol and 2-methylthiazole ring systems,
with consideration for the electronic interactions between them.

Predicted *H NMR Spectrum

The *H NMR spectrum is expected to show distinct signals for the aromatic protons of the
phenol ring, the single proton on the thiazole ring, the methyl protons, and the hydroxyl proton.
The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-
withdrawing thiazole ring.

Table 1: Predicted *H NMR Spectral Data for 2-(2-Methylthiazol-4-yl)phenol
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Predicted
Chemical Shift  Multiplicity

(6, ppm)

Integration Assignment Rationale

~9.5-105 Singlet (broad)

The phenolic
proton is acidic
and its chemical
shift is
concentration
1H Phenolic -OH and solvent
dependent. Itis
expected to be a
broad singlet due
to hydrogen
bonding and

exchange.

Doublet of
~76-7.8
doublets

This proton is
deshielded by
the adjacent

electron-
Ar-H (ortho to -

1H OH, adjacent to

thiazole)

withdrawing
thiazole ring. It
will be split by
the two
neighboring

aromatic protons.

Triplet of
~72-7.4
doublets

The chemical

shift will be in the

typical aromatic
Ar-H (meta to - ) ) )

1H region, split by its

OH)

two ortho and

one para

protons.

~7.1-7.2 Singlet

1H Thiazole C5-H The lone proton
on the thiazole

ring is expected
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to appear as a
singlet in a
region typical for
heterocyclic

protons.

~6.8-7.0

Multiplet

Ar-H (ortho and
2H
para to -OH)

These protons
are shielded by
the electron-
donating effect of
the hydroxyl
group.[1] Their
signals may

overlap.

Singlet

3H Thiazole -CHs

The methyl
group attached
to the thiazole
ring will appear
as a singlet,
deshielded by
the heterocyclic

ring.

Predicted *C NMR Spectrum

The 13C NMR spectrum will provide information on all ten carbon atoms in the molecule. The

chemical shifts are predicted based on the known values for phenol and 2-methylthiazole, with

adjustments for the substitution pattern.

Table 2: Predicted 13C NMR Spectral Data for 2-(2-Methylthiazol-4-yl)phenol
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Predicted Chemical Shift

Assignment Rationale
(3, ppm)

The carbon bearing the methyl
) group and adjacent to the
~165 Thiazole C2 ) )
nitrogen atom is expected to

be significantly deshielded.

The carbon attached to the

hydroxyl group is deshielded
~155 Phenol C1 (-OH) Y Y1 rotp .

due to the electronegativity of

oxygen.[2]

The carbon atom of the
~150 Thiazole C4 thiazole ring bonded to the

phenol ring.

Aromatic CH carbon
Phenol C (ortho to -OH, ] )
~130 - 132 ] ) deshielded by the thiazole
adjacent to thiazole) )
substituent.

Aromatic CH carbon in a
~128 - 130 Phenol C (meta to -OH) ) ] )
typical downfield region.

) The quaternary carbon of the
Phenol C (ipso, attached to ]
~120 - 125 ) phenol ring attached to the
thiazole) ) )
thiazole ring.

The protonated carbon of the

~118 - 120 Thiazole C5 ) ]
thiazole ring.
Aromatic CH carbon shielded
~115-117 Phenol C (para to -OH)
by the hydroxyl group.
) The methyl carbon will appear
~19 Thiazole -CHs

in the aliphatic region.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural
verification.
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e Sample Preparation: Dissolve approximately 5-10 mg of 2-(2-Methylthiazol-4-yl)phenol in
0.6-0.7 mL of a deuterated solvent (e.g., CDCIs or DMSO-ds). The choice of solvent can
affect the chemical shift of the labile phenolic proton.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
signal dispersion and resolution.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.
o Typical spectral width: -2 to 12 ppm.
o Number of scans: 16-64, depending on sample concentration.

o A D20 exchange experiment can be performed to confirm the assignment of the phenolic -
OH peak; upon addition of a drop of D20, the hydroxyl proton signal will disappear.[3]

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.
o Typical spectral width: 0 to 200 ppm.

o A greater number of scans (e.g., 1024 or more) will be required due to the lower natural
abundance of 13C.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
referencing the spectra (typically to the residual solvent peak or an internal standard like
TMS).

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a
molecule. The predicted IR spectrum of 2-(2-Methylthiazol-4-yl)phenol will be dominated by
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absorptions from the O-H, C-H, C=C, C=N, and C-O bonds.

Table 3: Predicted IR Spectral Data for 2-(2-Methylthiazol-4-yl)phenol
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Predicted
Wavenumber
(cm™)

Intensity

Vibration

Rationale

3550 - 3200

Strong, Broad

O-H stretch

The broadness is due
to intermolecular
hydrogen bonding of
the phenolic hydroxyl

group.[4]

3100 - 3000

Medium

Aromatic C-H stretch

Characteristic of sp?
C-H bonds in the
phenol and thiazole

rings.

2950 - 2850

Weak

Aliphatic C-H stretch

From the methyl
group on the thiazole

ring.

~1600, ~1500

Medium-Strong

Aromatic C=C stretch

These are
characteristic
absorptions for the

benzene ring.[5][6]

~1550

Medium

C=N stretch

The carbon-nitrogen
double bond in the

thiazole ring.

~1220

Strong

Phenolic C-O stretch

This absorption is
characteristic of a C-O
bond in a phenal,
distinguishing it from

aliphatic alcohols.[7]

850 - 750

Strong

Aromatic C-H out-of-

plane bend

The substitution
pattern on the
benzene ring will
influence the exact
position of these

bands.
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Experimental Protocol for IR Spectroscopy

o Sample Preparation: For a solid sample, the KBr pellet method is common. Grind a small
amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent
disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the
neat solid.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

Record a background spectrum of the empty sample compartment or the KBr pellet.

[e]

[e]

Record the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the

o

background.

o

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Analysis: Identify the major absorption bands and assign them to the corresponding

functional groups.

Caption: General workflow for IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural elucidation. For 2-(2-Methylthiazol-4-yl)phenol,
electron ionization (EI) would likely be used.

Predicted Mass Spectrum

The molecular weight of 2-(2-Methylthiazol-4-yl)phenol (C10HoNOS) is 191.25 g/mol . The
mass spectrum is expected to show a prominent molecular ion peak and characteristic

fragment ions.

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-(2-Methylthiazol-4-yl)phenol
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. lon Structure/Fragment .
Predicted m/z Lo Rationale
0s

The molecular ion peak,

corresponding to the intact

191 [M]* _
molecule with one electron
removed.
Loss of a hydrogen atom, likely
190 [M-H]*+ _
from the phenolic -OH group.
A characteristic fragmentation
163 [M-COJ* of phenols is the loss of carbon
monoxide.[6][8]
Cleavage of the bond between
110 [CeHsOH]* ) ]
the phenol and thiazole rings.
The 2-methylthiazole cation
99 [CaHsNS]*+ radical resulting from cleavage
of the bond to the phenol ring.
94 [CeHeO] " The phenol radical cation.

Experimental Protocol for Mass Spectrometry

o Sample Introduction: For a solid sample, a direct insertion probe can be used. Alternatively,
the sample can be introduced via gas chromatography (GC-MS) if it is sufficiently volatile
and thermally stable.

« lonization: Electron lonization (El) at 70 eV is a standard method for generating fragment
ions and creating a library-searchable spectrum.

e Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate
the ions based on their mass-to-charge ratio.

» Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
The molecular ion peak should be identified, and the fragmentation pattern analyzed to
support the proposed structure.
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Caption: General workflow for mass spectrometry.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 2-
(2-Methylthiazol-4-yl)phenol. By systematically analyzing the expected outcomes from H
NMR, 3C NMR, IR, and mass spectrometry, a comprehensive spectral profile has been
established. The provided tables of predicted data, along with the rationale based on
established chemical principles and data from analogous structures, offer a reliable reference
for researchers working with this compound. The outlined experimental protocols adhere to
standard laboratory practices, ensuring that future empirical data can be readily compared to
the predictions herein. This document underscores the power of predictive spectroscopy in the
absence of experimental data and serves as a valuable resource for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectral Characterization of 2-(2-Methylthiazol-4-
yl)phenol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b070556#spectral-data-for-2-2-methylthiazol-4-yl-
phenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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